molecular formula C46H52F2N8O6 B10857891 6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide

6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide

Cat. No.: B10857891
M. Wt: 851.0 g/mol
InChI Key: XMUGELSEEJWFAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KTX-951 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the target protein (IRAK4) and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of KTX-951 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

KTX-951 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis of KTX-951 include:

Major Products Formed

The major product formed from the reaction of KTX-951 with IRAK4 is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome .

Scientific Research Applications

KTX-951 has several scientific research applications, including:

Mechanism of Action

KTX-951 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C46H52F2N8O6

Molecular Weight

851.0 g/mol

IUPAC Name

6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide

InChI

InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59)

InChI Key

XMUGELSEEJWFAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F

Origin of Product

United States

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